Cas no 718613-18-4 (1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester)

1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester is a deuterated derivative of 1,4'-bipiperidine, featuring ten deuterium atoms (d10) incorporated into its structure. This compound is primarily utilized as an intermediate in pharmaceutical research and drug development, particularly in the synthesis of deuterium-labeled bioactive molecules. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions. The deuterium labeling improves metabolic stability and pharmacokinetic profiling in preclinical studies, making it valuable for tracer applications and mechanistic investigations. Its high isotopic purity and well-defined structure ensure reliability in analytical and synthetic applications. This compound is suited for use in NMR spectroscopy and mass spectrometry studies.
1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester structure
718613-18-4 structure
Product Name:1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester
CAS No:718613-18-4
MF:C15H28N2O2
MW:268.395024299622
CID:1003287
PubChem ID:121225367
Update Time:2025-06-07

1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester Chemical and Physical Properties

Names and Identifiers

    • [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester
    • [1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1'-carboxylic Acid 1,1-Dimethylethyl Ester
    • 718613-18-4
    • 1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester
    • Inchi: 1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3
    • InChI Key: ZOUFAXNJXMEHBE-UHFFFAOYSA-N
    • SMILES: C1CCN(C2CCN(C(=O)OC(C)(C)C)CC2)CC1

Computed Properties

  • Exact Mass: 278.277845600g/mol
  • Monoisotopic Mass: 278.277845600g/mol
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 32.8Ų

Experimental Properties

  • Solubility: Dichloromethane, Ethyl Acetate, Methanol

1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester Security Information

  • Storage Condition:Refrigerator

1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester

1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester (CAS No. 718613-18-4): An Overview

1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester (CAS No. 718613-18-4) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and functional groups, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The molecular structure of 1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester is composed of a bipiperidine moiety, a carboxylic acid group, and a tert-butyl ester group. The presence of the d10-labeling on the carboxylic acid moiety adds an additional layer of complexity and utility to this compound. The bipiperidine scaffold is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which can be crucial for binding to specific biological targets.

In recent years, there has been a surge in research focused on the synthesis and biological evaluation of compounds containing bipiperidine moieties. Studies have shown that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of bipiperidine derivatives as selective inhibitors of specific protein-protein interactions, which are implicated in various diseases such as cancer and neurodegenerative disorders.

The tert-butyl ester group in 1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester provides several advantages in synthetic chemistry. It serves as a protecting group for the carboxylic acid functionality, allowing for selective transformations and functionalization steps without interference from the acid group. This feature is particularly useful in multi-step synthetic routes where controlled deprotection is required to achieve the desired final product.

The d10-labeling on the carboxylic acid moiety is another key aspect of this compound. Deuterium-labeled compounds are increasingly being used in pharmaceutical research due to their potential to improve metabolic stability and pharmacokinetic properties. Deuteration can lead to reduced metabolic degradation and increased half-life, which can enhance the therapeutic efficacy and safety profile of drug candidates. A recent study in the European Journal of Medicinal Chemistry demonstrated that deuterated analogs of certain drugs exhibited improved metabolic stability compared to their non-deuterated counterparts.

In terms of synthetic methods, the preparation of 1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester typically involves multi-step procedures that include coupling reactions, esterification, and deuteration steps. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and palladium-catalyzed carbonylation have been employed to efficiently synthesize this compound with high purity and yield. These methods are not only cost-effective but also environmentally friendly, aligning with the principles of green chemistry.

The potential applications of 1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester extend beyond its use as an intermediate in synthetic chemistry. It has been explored as a lead compound for drug discovery programs targeting various diseases. For example, researchers at a leading pharmaceutical company have reported promising results from preclinical studies where this compound showed potent activity against specific cancer cell lines while exhibiting minimal toxicity to normal cells.

In conclusion, 1,4'-Bipiperidine-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester (CAS No. 718613-18-4) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including the bipiperidine scaffold, tert-butyl ester group, and d10-labeling, make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for various biomedical uses.

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